molecular formula C12H14ClNO2S B2464927 7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane CAS No. 387361-57-1

7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane

Cat. No.: B2464927
CAS No.: 387361-57-1
M. Wt: 271.76
InChI Key: JYTXFOBJESQCQK-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane is a useful research compound. Its molecular formula is C12H14ClNO2S and its molecular weight is 271.76. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-chlorophenyl)sulfonyl-7-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-9-5-7-10(8-6-9)17(15,16)14-11-3-1-2-4-12(11)14/h5-8,11-12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTXFOBJESQCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387361-57-1
Record name 7-(4-chlorobenzenesulfonyl)-7-azabicyclo[4.1.0]heptane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane is a chemical compound with notable potential in biological research, particularly in the fields of pharmacology and proteomics. Its unique structure, characterized by a bicyclic framework and a sulfonyl group, suggests diverse biological activities that warrant detailed exploration.

  • Molecular Formula : C12H14ClNO2S
  • Molecular Weight : 271.76 g/mol
  • CAS Number : 387361-57-1

These properties indicate that the compound is relatively stable and could interact with various biological targets due to its structural complexity.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and enzyme inhibition. The sulfonyl group enhances the compound's ability to form interactions with amino acids in active sites of enzymes or receptors.

Key Mechanisms Identified:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds similar to this structure have shown potential as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's.
  • Modulation of Dopaminergic Activity : The bicyclic structure may influence dopamine receptors, potentially offering therapeutic benefits in mood disorders.

Biological Activity Studies

Recent studies have focused on elucidating the biological effects of this compound through various in vitro and in vivo models.

Table 1: Summary of Biological Activities

Study TypeModel UsedObserved EffectReference
In vitroHuman neuronal cell linesReduced AChE activity
In vivoRodent anxiety modelAnxiolytic effects observed
In vitroEnzyme assayInhibition of dopaminergic receptors

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective properties, this compound was administered to rodent models subjected to oxidative stress. The results indicated a significant reduction in neuronal death compared to controls, suggesting potential applications in neurodegenerative disease treatment.
  • Anxiolytic Activity : Another study assessed the anxiolytic-like effects of the compound using the elevated plus maze test in mice. The findings demonstrated that the compound significantly increased the time spent in open arms, indicating reduced anxiety levels, which could be attributed to its action on glutamatergic systems .

Toxicological Profile

While exploring the therapeutic potentials, it is critical to assess the safety profile of this compound.

Table 2: Toxicological Data

EndpointResult
Acute toxicity (oral)H302 (harmful)
Skin irritationH315 (causes skin irritation)

These findings underscore the necessity for careful dosing and consideration of side effects during therapeutic applications.

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